molecular formula C19H15ClN4O5S B2844234 2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide CAS No. 921545-12-2

2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide

Cat. No. B2844234
M. Wt: 446.86
InChI Key: TVZVBKLMFMVJJU-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and molecular weight. It may also include its appearance (solid, liquid, gas, color, etc.) and any distinctive odors.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used. The yield and purity of the product would also be discussed.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any functional groups present. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.



Chemical Reactions Analysis

This would involve a study of the chemical reactions the compound undergoes, including its reactivity and stability. The mechanisms of these reactions would also be discussed.



Physical And Chemical Properties Analysis

This would include a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and chemical stability.


Scientific Research Applications

Polymeric Applications

  • A study focused on the synthesis of novel thermally stable polyimides using a diamine monomer with built-in sulfone, ether, and amide structures, showcasing the versatility of such chemical frameworks in creating high-performance materials with potential applications in electronics, coatings, and aerospace industries (Mehdipour-Ataei, Sarrafi, & Hatami, 2004).

Antidiabetic Research

  • Research on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives demonstrated promising in vitro antidiabetic activity, suggesting potential therapeutic applications for diabetes management. Molecular docking and dynamics simulation studies highlighted the compounds' interactions with α-glucosidase and α-amylase enzymes, underlining the importance of structural features for their inhibitory potency (Thakral, Narang, Kumar, & Singh, 2020).

Environmental Chemistry

  • The adsorption, desorption, and mobility of fomesafen, a compound related to 2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide, were studied in Chinese soils. Understanding these properties is crucial for assessing environmental impact and optimizing agricultural practices for sustainable weed management (Guo, Zhu, Shi, & Sun, 2004).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, flammability, and any other hazards. Proper handling and disposal procedures would also be discussed.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed.


Please note that this is a general guide and the specifics may vary depending on the particular compound and the available research. For a comprehensive analysis of a specific compound, I would recommend consulting a chemistry professional or a scientific literature database. I hope this helps! If you have any other questions, feel free to ask.


properties

IUPAC Name

2-chloro-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O5S/c1-2-30(28,29)18-10-9-17(22-23-18)12-3-5-13(6-4-12)21-19(25)15-11-14(24(26)27)7-8-16(15)20/h3-11H,2H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZVBKLMFMVJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide

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